ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of the indole and thiazolidinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves the condensation of 5-bromoindole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then esterified with ethyl bromoacetate to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate would depend on its specific biological target. Generally, compounds with indole and thiazolidinone moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their diverse biological activities.
Indole Derivatives: Widely studied for their pharmacological properties.
Uniqueness
Ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to the combination of the indole and thiazolidinone moieties, which may confer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1,3-thiazol-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-2-23-14(20)8-19-15(21)13(24-16(19)22)5-9-7-18-12-4-3-10(17)6-11(9)12/h3-7,21H,2,8H2,1H3/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFULEVRSGCUFBA-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(SC1=O)C=C2C=NC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(SC1=O)/C=C/2\C=NC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144407 | |
Record name | Ethyl 5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-3-thiazolidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432017-16-8 | |
Record name | Ethyl 5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-3-thiazolidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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